molecular formula C15H10F3NO2 B6377214 2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261929-94-5

2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6377214
CAS No.: 1261929-94-5
M. Wt: 293.24 g/mol
InChI Key: KRGIMIMPLXUYOA-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol is an organic compound that features a cyano group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-trifluoromethylphenylboronic acid and 4-bromo-2-cyanophenol.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the bromo compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(trifluoromethyl)phenylboronic acid
  • 2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol

Uniqueness

2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to the presence of both a cyano group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-21-14-5-3-11(15(16,17)18)7-12(14)9-2-4-13(20)10(6-9)8-19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGIMIMPLXUYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684994
Record name 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-94-5
Record name 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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